![molecular formula C17H15NO2S B3163672 [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol CAS No. 885279-89-0](/img/structure/B3163672.png)

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol

Descripción general

Descripción

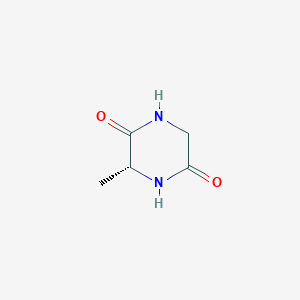

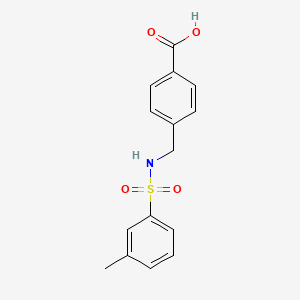

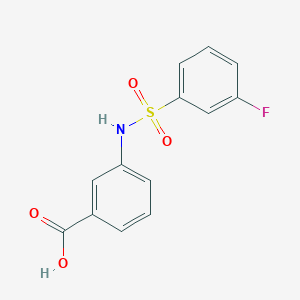

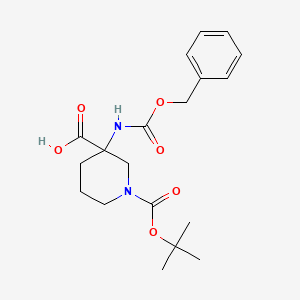

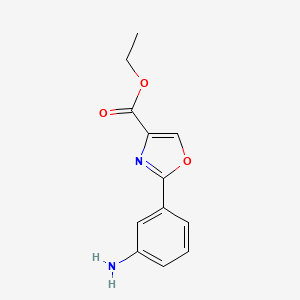

“[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” is a chemical compound with the molecular formula C17H15NO2S and a molecular weight of 297.37 . It is a main product of BOC Sciences . The IUPAC name for this compound is [2- (4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a benzyloxy group attached to the phenyl ring .Aplicaciones Científicas De Investigación

MAO-B Inhibition for Parkinson’s Disease Treatment

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol: derivatives have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson’s disease (PD). Notably, compound 3h exhibited potent and selective MAO-B inhibitory activity (IC50 = 0.062 µM). Its competitive and reversible inhibitory mode makes it promising for further PD drug development. Additionally, 3h demonstrated excellent anti-oxidative effects, metal chelating ability, appropriate blood-brain barrier (BBB) permeability, neuroprotective effects, and anti-neuroinflammatory properties .

Anticancer Activity

Compound 6f , derived from [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol , inhibits EGFR kinase (at 2.05 µM concentration) and displays potent antiproliferative effects against the A549 cancer cell line (IC50 = 5.6 µM). Furthermore, it induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .

Phosphine Oxide Synthesis

4-(Benzyloxy)phenol, a precursor to [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol , has been employed in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide. This compound finds utility in various chemical reactions and material science applications .

Tubulin Polymerization Inhibition

Conjugates of [2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol derivatives were evaluated for tubulin polymerization inhibitory activity. Some of these compounds showed promising results against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Novel 1,3,4-Oxadiazoles Derivatives

Researchers have synthesized new 2,5-disubstituted 1,3,4-oxadiazoles derivatives, incorporating the (benzyloxy)phenyl group. These compounds exhibit diverse properties and may find applications in various fields .

Direcciones Futuras

The future directions for “[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” could involve further exploration of its potential biological activities. For instance, similar compounds have shown a wide range of biological activities, suggesting that “[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol” may also have potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitMonoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition can lead to increased levels of dopamine, which may be beneficial in conditions like Parkinson’s disease .

Mode of Action

It has been suggested that the compound may act as a competitive and reversible inhibitor of mao-b . This means that it binds to the active site of the enzyme, preventing it from interacting with its usual substrates, but can be displaced from the active site, allowing the enzyme to resume its normal function .

Biochemical Pathways

By inhibiting mao-b, the compound could potentially affect the metabolism of dopamine, leading to increased levels of this neurotransmitter in the brain . This could have downstream effects on various neurological processes, including mood regulation and motor control .

Pharmacokinetics

It has been suggested that similar compounds have appropriate blood-brain barrier (bbb) permeability , which is crucial for drugs intended to act on targets within the central nervous system.

Result of Action

By inhibiting mao-b and potentially increasing dopamine levels, the compound could have various effects at the cellular level, including altering signal transduction pathways and affecting gene expression .

Propiedades

IUPAC Name |

[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEIMXRFSVCJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)